molecular formula C20H19NO3 B2639374 9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951980-19-1

9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2639374
CAS RN: 951980-19-1
M. Wt: 321.376
InChI Key: DIJPHZDEXKVRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Thermally Curable Benzoxazine Monomer with a Photodimerizable Coumarin Group

A study by Kiskan and Yagcı (2007) introduced a monomer that combines benzoxazine and coumarin rings, which undergoes photodimerization and thermal ring-opening reactions. This monomer, closely related to the specified compound, showcases potential in material science for creating polymers with unique thermal and optical properties Kiskan and Yagcı, 2007.

Anti-inflammatory Activity of Derivatives

Research by Zhang et al. (2017) evaluated derivatives of the specified compound for their anti-inflammatory activities. They found that certain derivatives significantly inhibited inflammatory responses via suppression of NF-κB and MAPK signaling pathways, suggesting potential therapeutic applications for inflammatory disorders Zhang et al., 2017.

Synthesis and Anti-bacterial Activity

Mathew et al. (2014) synthesized sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones and evaluated their anti-bacterial efficacy. One of the compounds showed potent activity against both Gram-positive and Gram-negative bacterial strains, indicating the potential for developing new antibacterial agents Mathew et al., 2014.

Antioxidant Activity of Coumarin[1,3]oxazine Derivatives

Popova et al. (2021) investigated the antioxidant activity of coumarin[1,3]oxazine derivatives, finding that these compounds exhibited significant radical scavenging and membrane-protective properties. This suggests their potential application in oxidative stress-related conditions Popova et al., 2021.

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

properties

IUPAC Name

3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(2)21-10-16-18(24-12-21)9-8-15-19(22)17(11-23-20(15)16)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPHZDEXKVRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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